molecular formula C21H24N4O2S B3687207 1-(4-Tert-butylphenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Tert-butylphenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B3687207
M. Wt: 396.5 g/mol
InChI Key: IZOQXNNHBBISPO-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-tert-butylphenyl isocyanate with 5-(3-ethoxyphenyl)-1,3,4-thiadiazole-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: As a component in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea would depend on its specific biological target. Generally, thiadiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound might inhibit or activate specific molecular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Tert-butylphenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(4-Tert-butylphenyl)-3-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea
  • 1-(4-Tert-butylphenyl)-3-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea

Uniqueness

1-(4-Tert-butylphenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-5-27-17-8-6-7-14(13-17)18-24-25-20(28-18)23-19(26)22-16-11-9-15(10-12-16)21(2,3)4/h6-13H,5H2,1-4H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOQXNNHBBISPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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